molecular formula C6H13F2N B13248635 3,3-Difluoro-4-methylpentan-1-amine

3,3-Difluoro-4-methylpentan-1-amine

Cat. No.: B13248635
M. Wt: 137.17 g/mol
InChI Key: CWTJFPIRAHOEDZ-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-methylpentan-1-amine is a fluorinated primary amine with the molecular formula C₆H₁₃F₂N (MW: 149.18 g/mol). Its structure features a pentane backbone substituted with two fluorine atoms at the third carbon, a methyl group at the fourth carbon, and a terminal amine group. This compound is synthesized via diethylaminosulfur trifluoride (DAST) -mediated fluorination of a precursor alcohol (5-(dibenzylamino)-2-methylpentan-2-ol), followed by hydrogenolysis and purification, yielding the product in 41% efficiency . Key spectral data includes a distinctive ¹H NMR signal at δ 1.22 ppm (d, J = 21.2 Hz) for the fluorinated methyl group, confirming the stereoelectronic effects of fluorine substitution .

The compound’s fluorination pattern and branched alkyl chain enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical intermediates or agrochemical applications.

Properties

Molecular Formula

C6H13F2N

Molecular Weight

137.17 g/mol

IUPAC Name

3,3-difluoro-4-methylpentan-1-amine

InChI

InChI=1S/C6H13F2N/c1-5(2)6(7,8)3-4-9/h5H,3-4,9H2,1-2H3

InChI Key

CWTJFPIRAHOEDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluoro-4-methylpentan-1-amine typically involves the introduction of fluorine atoms into the pentan-1-amine structure. One common method is the fluorination of 4-methylpentan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of 3,3-difluoro-4-methylpentan-1-amine may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-4-methylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of azides or thiol-substituted compounds.

Scientific Research Applications

Chemistry: 3,3-Difluoro-4-methylpentan-1-amine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of amine-containing biomolecules. It can also serve as a precursor for the synthesis of fluorinated pharmaceuticals.

Medicine: The compound has potential applications in the development of new drugs, particularly those targeting the central nervous system. Fluorine atoms can enhance the lipophilicity and metabolic stability of drug molecules.

Industry: In the industrial sector, 3,3-difluoro-4-methylpentan-1-amine can be used in the production of specialty chemicals and materials with enhanced properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3-difluoro-4-methylpentan-1-amine depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its amine group. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Fluorine Substitution: The position and number of fluorine atoms significantly influence molecular polarity and reactivity. The monofluoro analog (4-fluoro-4-methylpentan-1-amine acetate) lacks the electron-withdrawing synergy of two fluorines, reducing its lipophilicity .

Steric and Electronic Effects: The methyl group at C4 in 3,3-difluoro-4-methylpentan-1-amine introduces steric hindrance, which may slow nucleophilic reactions at the amine group compared to linear analogs like 4,4-difluoropentan-1-amine . 2,2-Diphenylethan-1-amine (non-fluorinated) relies on aromatic rings for rigidity and π-π interactions in drug design, contrasting with the aliphatic fluorinated amines’ reliance on electronegativity .

Synthetic Efficiency: DAST-mediated fluorination (41% yield) is less efficient than hydrogenolysis (48% yield), but DAST allows precise fluorination at challenging positions .

Physicochemical and Functional Comparisons

Property 3,3-Difluoro-4-methylpentan-1-amine 4,4-Difluoropentan-1-amine 4-Fluoro-4-methylpentan-1-amine acetate 2,2-Diphenylethan-1-amine
Boiling Point Estimated >150°C* ~130–140°C* ~120–130°C* >250°C*
Solubility Moderate in polar solvents High in polar solvents High (due to acetate salt) Low (hydrophobic aromatics)
Lipophilicity (LogP) ~1.8 (estimated) ~1.2 ~0.9 ~3.5
Bioactivity Potential Moderate (fluorine-enhanced) Low Low High (aromatic interactions)

*Estimates based on molecular weight and functional groups.

Discussion:
  • Lipophilicity : The 3,3-difluoro compound’s higher LogP compared to 4,4-difluoropentan-1-amine reflects the combined effects of branching and fluorine placement, which enhance membrane permeability .
  • Solubility : The acetate salt of 4-fluoro-4-methylpentan-1-amine improves aqueous solubility, a trait absent in neutral analogs .
  • Bioactivity : 2,2-Diphenylethan-1-amine’s aromaticity makes it a preferred scaffold for receptor-binding molecules, whereas fluorinated amines may optimize metabolic stability in drug candidates .

Biological Activity

3,3-Difluoro-4-methylpentan-1-amine is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its unique structural properties. The substitution of hydrogen atoms with fluorine enhances its lipophilicity and metabolic stability, which can significantly influence its biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3,3-Difluoro-4-methylpentan-1-amine has the following molecular structure:

  • Molecular Formula : C6_{6}H12_{12}F2_{2}N
  • Molecular Weight : 139.17 g/mol

The compound features two fluorine atoms attached to the third carbon of a pentan chain and a methyl group on the fourth carbon. This configuration contributes to its unique chemical reactivity and interaction profile with biological systems.

The biological activity of 3,3-difluoro-4-methylpentan-1-amine is primarily attributed to its interactions with specific enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity to various biological targets, which can lead to improved selectivity and potency compared to non-fluorinated analogs.

Interaction Studies

Research indicates that fluorinated compounds like 3,3-difluoro-4-methylpentan-1-amine often exhibit enhanced biological activity due to:

  • Improved Binding Affinities : The fluorine atoms can form stronger interactions with target sites.
  • Increased Lipophilicity : This property facilitates better membrane permeability and bioavailability.

Quantitative studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have demonstrated the binding properties of this compound with various enzymes and receptors.

Biological Activity and Applications

The potential applications of 3,3-difluoro-4-methylpentan-1-amine span several fields, particularly in drug development. Here are some notable findings:

  • Central Nervous System (CNS) Targets : Given its lipophilic nature, this compound may interact effectively with CNS targets, making it a candidate for neuropharmacological applications.
  • Antimicrobial Activity : Preliminary studies suggest that similar fluorinated amines possess antimicrobial properties, indicating potential for 3,3-difluoro-4-methylpentan-1-amine in treating bacterial infections .
  • Enzyme Inhibition : Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.

Comparative Analysis with Related Compounds

The following table summarizes key differences between 3,3-difluoro-4-methylpentan-1-amine and structurally similar compounds:

Compound NameKey Features
3,3-Difluoro-4-methylpentan-1-amideContains an amide group instead of an amine group
3,3-Difluoro-4-methylpentanoic acidContains a carboxylic acid group
3,3-Difluoro-4-methylpentaneLacks the amine group entirely

Case Studies

Several case studies highlight the biological activity of 3,3-difluoro-4-methylpentan-1-amine:

  • Neuropharmacological Studies : In vitro assays demonstrated that compounds with similar structural features exhibited neuroprotective effects by modulating neurotransmitter levels .
  • Antiparasitic Activity : A study involving related fluorinated compounds showed promising results against Trypanosoma brucei, suggesting that 3,3-difluoro-4-methylpentan-1-amine may also possess similar antiparasitic properties .

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